6-溴-1-羟基萘

描述

6-Bromo-1-hydroxynaphthalene is a brominated naphthalene derivative that is of interest in various chemical and pharmaceutical applications. While the provided papers do not directly discuss 6-Bromo-1-hydroxynaphthalene, they do provide insights into related compounds that can help infer the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related brominated naphthalene derivatives often involves multi-step reactions, as seen in the synthesis of 6-bromo-5,7-dihydroxyphthalide 5-methyl ether, which utilizes a combination of tandem Michael addition-Claisen condensation and CuBr2-mediated reactions . Similarly, the synthesis of 2-Bromo-6-methoxynaphthalene is achieved through various methods, including methylation of 6-bromo-2-naphthol with dimethyl sulfate or more environmentally friendly methods like using dimethyl carbonate . These methods could potentially be adapted for the synthesis of 6-Bromo-1-hydroxynaphthalene.

Molecular Structure Analysis

The molecular structure and electronic properties of brominated naphthalene derivatives can be studied using spectroscopic methods and computational chemistry. For instance, 2-bromo-6-methoxynaphthalene has been analyzed using DFT methods, revealing information about its vibrational wavenumbers, molecular orbitals, and electron density distribution . These techniques could be applied to 6-Bromo-1-hydroxynaphthalene to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

Brominated naphthalene derivatives participate in various chemical reactions. For example, 2-Bromoacetyl-6-methoxynaphthalene reacts with carboxylic acids to form fluorescent esters, which are useful in HPLC analysis . The reactivity of 6-Bromo-1-hydroxynaphthalene could be explored in similar reactions, potentially leading to new analytical or synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalene derivatives can be inferred from studies on similar compounds. For example, the electronic spectroscopy of 1,6-dihydroxynaphthalene helps in understanding the conformational stability and electronic structure of such compounds . The properties of 6-Bromo-1-hydroxynaphthalene, such as stability, solubility, and reactivity, could be predicted based on these related studies.

科学研究应用

光合作用电子传递抑制

已经研究了6-溴-1-羟基萘衍生物对叶绿体中光合作用电子传递(PET)的抑制能力。卤代化合物,包括溴和氯取代物,表现出强大的PET抑制作用。这种抑制受卤素取代物的位置和类型影响,影响了分子的亲脂性和电子性质。这些化合物与叶绿素a和色素-蛋白复合物中的氨基酸相互作用,特别是在光系统II中。已经记录了它们对PET链的影响,特别是在P680和类胡萝卜素QB之间,为其结构-活性关系提供了见解(Goněc等,2017)。

抗炎药物的合成

6-溴-1-羟基萘是合成非甾体抗炎药物的关键中间体。例如,其衍生物在制备那布美通和萘普生时发挥着至关重要的作用。合成方法已经发展,以解决环境和毒理学问题,从而实现更高效和更安全的过程。这些合成方面的进展突显了其在制药应用中的重要性(Xu & He, 2010)。

抗微生物活性

已经合成了6-溴-1-羟基萘的衍生物,并对其进行了抗微生物性能测试。这些化合物在经过特定化学处理和反应后展现出显著的抗微生物活性。这些研究突显了这些衍生物在开发新的抗微生物剂中的潜力(Sherekar et al., 2021)。

磁场对光化学反应的影响

研究还探讨了磁场对涉及6-溴-1-羟基萘的光化学反应的量子产率的影响。这些研究为我们提供了关于磁场如何影响化学反应的基本理解,特别是与溴取代过程相关的反应(Ivanov et al., 2004)。

胆酸的HPLC-荧光分析

在分析化学中,6-溴-1-羟基萘的衍生物已被用作高效液相色谱(HPLC)中荧光标记试剂,用于分析制药中的胆酸。这种应用展示了这些化合物在增强分析方法中的检测灵敏度和特异性方面的作用(Cavrini et al., 1993)。

安全和危害

This compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

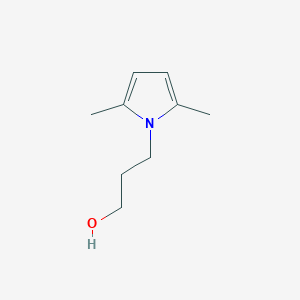

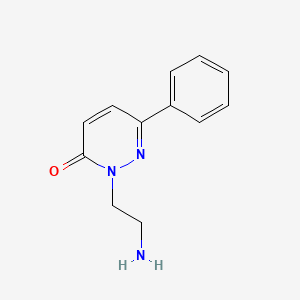

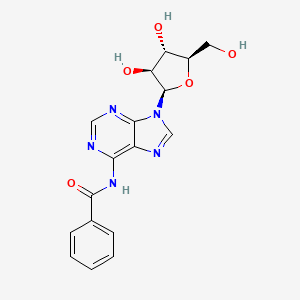

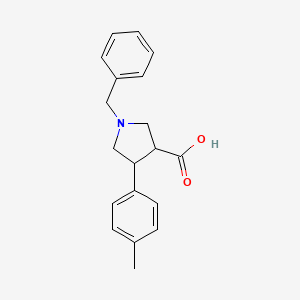

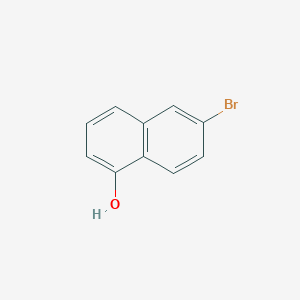

IUPAC Name |

6-bromonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUYQOYAPVYVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80528858 | |

| Record name | 6-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-hydroxynaphthalene | |

CAS RN |

91270-68-7 | |

| Record name | 6-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。